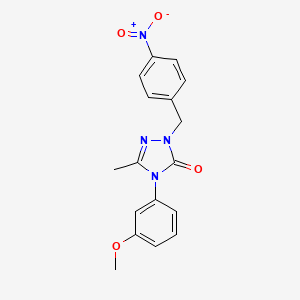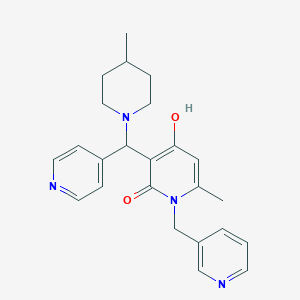
4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with various functional groups including a methoxyphenyl group, a methyl group, and a nitrobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the nitro group could potentially introduce some interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the methoxy group, and the triazole ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a nitro group could potentially make the compound more reactive. The methoxy group could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities :
- Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Multi-Component Reaction Synthesis :
- 1,5-Disubstituted 1,2,3-triazoles were synthesized via metal-free multi-component reactions. This method involved primary amine, ketones, and 4-nitrophenyl azide. The antibacterial and antifungal activities of these products were also tested (Vo, 2020).
Cancer Research and Molecular Docking Studies :
- Benzimidazole derivatives bearing 1,2,4-triazole showed potential as EGFR inhibitors in anti-cancer research. Molecular docking studies provided insights into their interaction with cancer-related proteins (Karayel, 2021).
Lipase and α-Glucosidase Inhibition :
- Some novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were investigated for their potential to inhibit lipase and α-glucosidase. This research could have implications in the development of new therapeutic agents (Bekircan et al., 2015).
Molecular and Electronic Properties Analysis :
- The molecular, electronic, and nonlinear optical properties of heterocyclic 3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones were analyzed. This study included computational simulations to understand their electronic properties (Beytur & Avinca, 2021).
Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives :
- The synthesis, spectroscopic, and X-ray characterization of triazole derivatives featuring α-ketoester functionality and phenyl substituents were studied. These compounds establish O⋯π-hole tetrel bonding interactions, which were analyzed using various methods (Ahmed et al., 2020).
Cholinesterase Inhibitors Research :
- S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols were synthesized and characterized for their potential as cholinesterase inhibitors. This research is significant in the context of developing treatments for diseases like Alzheimer's (Arfan et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-12-18-19(11-13-6-8-14(9-7-13)21(23)24)17(22)20(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWRXFMMHFTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2632010.png)

![N'-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2632012.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)


![3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2632020.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2632021.png)

![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)

methanone](/img/structure/B2632027.png)
